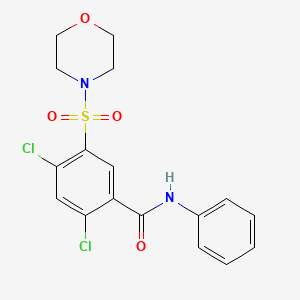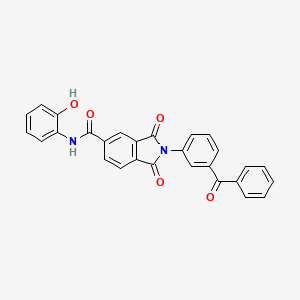
2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Übersicht
Beschreibung
2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as BIX, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene expression regulation. BIX has been shown to have significant potential in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the inhibition of the binding of BET proteins to acetylated histones. BET proteins contain two bromodomains that recognize acetylated lysine residues on histones. 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This leads to the downregulation of specific genes that are regulated by BET proteins.
Biochemical and Physiological Effects
2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In immune cells, 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In cardiovascular cells, 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to regulate the expression of genes involved in endothelial cell function and vascular remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its high potency and selectivity for BET proteins. 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have minimal off-target effects, making it a valuable tool for studying the function of BET proteins. However, one of the limitations of using 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to deliver 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide to cells in culture or in vivo.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in scientific research. One potential direction is the development of more potent and selective BET inhibitors based on the structure of 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. Another direction is the use of 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in combination with other drugs to enhance its therapeutic potential. Finally, the use of 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in animal models of disease will be critical to determine its efficacy and safety in vivo.
Wissenschaftliche Forschungsanwendungen
2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively used in scientific research as a tool compound to study the function of BET proteins. BET proteins are transcriptional regulators that bind to acetylated lysine residues on histone proteins and regulate gene expression. 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of specific genes. This mechanism of action makes 2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide a valuable tool for studying the role of BET proteins in various biological processes, including cancer, inflammation, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-(3-benzoylphenyl)-N-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O5/c31-24-12-5-4-11-23(24)29-26(33)19-13-14-21-22(16-19)28(35)30(27(21)34)20-10-6-9-18(15-20)25(32)17-7-2-1-3-8-17/h1-16,31H,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJSWNUOWJCADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=C5O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-isopropylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3438779.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3438781.png)

![2,4-dibromo-6-[({2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B3438798.png)
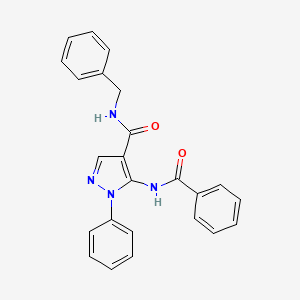
![N-[1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B3438808.png)
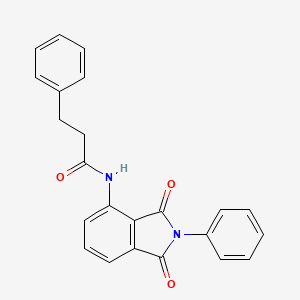
![3,4-dichloro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B3438824.png)
![N,N'-[(4-hydroxy-3-nitrophenyl)methylene]dibenzamide](/img/structure/B3438826.png)
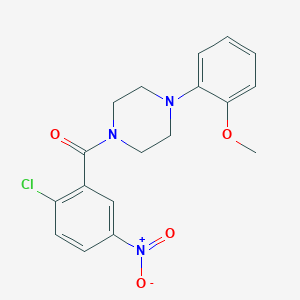
![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3438856.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3438858.png)
